Ramoplanin has been reported in Actinoplanes with data available.
a macrocyclic depsipeptide with both ester and amide linkages and disaccharide and lipid appendages; from Actinoplanes sp. ATCC 33076; complex of three closely-related polypeptides containing chlorinated phenyl moieties & mannose
Ramoplanin
CAS No.: 76168-82-6
Cat. No.: VC21539796
Molecular Formula: C106H170ClN21O30
Molecular Weight: 2254.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76168-82-6 |
|---|---|
| Molecular Formula | C106H170ClN21O30 |
| Molecular Weight | 2254.1 g/mol |
| IUPAC Name | 2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1 |
| Standard InChI Key | FSBZBQUUCNYWOK-YIOPJBSBSA-N |
| Isomeric SMILES | CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O |
| Canonical SMILES | CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O |
| Boiling Point | N/A |
| Melting Point | N/A |
Introduction
Structural Composition and Variants
Ramoplanin exists as a complex of three closely related compounds: ramoplanin A1, A2, and A3, with A2 being the most abundant . The structure of ramoplanin A2 was extensively characterized through spectroscopic studies and subsequently confirmed through total synthesis, which provided a minor reassignment of the side-chain double-bond stereochemistry .
The peptide possesses a complex structure featuring a 49-membered macrocyclic depsipeptide core containing 17 amino acid residues, including several non-proteinogenic amino acids such as hydroxyphenylglycine (Hpg) and ornithine (Orn) . A distinctive octapeptide sequence (D-Hpg-D-Orn-D-alloThr-Hpg-D-Hpg-alloThr-Phe-D-Orn) has been identified as critical for its antimicrobial activity . The molecule also contains a lipid tail and a mannose-containing disaccharide, though the aglycon form retains full antimicrobial potency .
Structural Variations
The three ramoplanin variants (A1, A2, and A3) differ primarily in their lipid side-chain structures, which has been confirmed through total synthesis approaches . These structural differences:
-
Maintain similar three-dimensional conformations
-
Feature a curved β-sheet structure that creates an amphipathic molecule with hydrophobic and hydrophilic faces
-
Contain a significant peptide backbone curvature to relieve steric strain caused by the arrangement of amino acid side chains
Biosynthesis
The biosynthesis of ramoplanin involves a complex genetic machinery located within an 88.5 kilobase ramoplanin biosynthetic gene locus containing 33 genes . These genes encode proteins responsible for various functions including:
Biosynthetic Components
| Functional Category | Corresponding Genes (Orfs) | Role in Biosynthesis |
|---|---|---|
| Amino Acid Biosynthesis | 4, 6, 7, 28, 30 | Production of non-proteinogenic amino acids |
| Fatty Acid Biosynthesis | 9, 16, 24, 25, 26, 27 | Synthesis of the lipid tail |
| Peptide Biosynthesis | 11, 12, 13, 14, 15, 17 | Assembly of the peptide core |
| Polypeptide Tailoring | 10, 20 | Post-assembly modifications |
| Export/Resistance | 2, 8, 23, 31 | Self-protection and excretion |
| Transcriptional Regulation | 5, 21, 22, 33 | Control of biosynthetic gene expression |
The peptide core is assembled by four Non-Ribosomal Peptide Synthetase (NRPS) genes (Orfs 12, 13, 14, and 17) containing the requisite condensation, adenylation, and thiolation domains for 16 out of the 17 amino acids . Interestingly, Orf 12 appears to be used twice, once for Asn1 and again for β-OH Asn2, demonstrating the complexity of this biosynthetic process .
Mechanism of Action
Ramoplanin's antimicrobial activity stems from its ability to inhibit bacterial cell wall peptidoglycan biosynthesis through a mechanism distinct from glycopeptide antibiotics like vancomycin .
Peptidoglycan Biosynthesis Inhibition
The mechanism involves:
-
Sequestration of lipid-anchored peptidoglycan biosynthesis intermediates (primarily Lipid II, but also Lipid I)
-
Inhibition of the N-acetylglucosaminyltransferase-catalyzed conversion of lipid intermediate I to lipid intermediate II
-
Physical occlusion of these substrates from proper utilization by late-stage peptidoglycan biosynthesis enzymes, including MurG and transglycosylases
Molecular Binding Characteristics
Detailed studies have revealed that ramoplanin:
-
Binds as a dimer to Lipid II with an apparent dissociation constant in the nanomolar range
-
Forms a 2:1 ramoplanin:Lipid II complex as the inhibitory species
-
Recognizes a peptidoglycan binding locus different from the N-acyl-D-Ala-D-Ala moiety targeted by vancomycin
-
Specifically recognizes MurNAc-Ala-γ-D-Glu pyrophosphate as the minimum component of peptidoglycan capable of high-affinity complexation
-
Forms higher-order aggregates upon binding, which may explain the unusually tight binding given the nature of the interacting species
This unique mechanism contributes to ramoplanin's effectiveness against vancomycin-resistant bacteria, as it targets a different component of the peptidoglycan biosynthesis pathway .
Antimicrobial Activity
Ramoplanin demonstrates exceptional antimicrobial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains .
Spectrum and Potency
Ramoplanin exhibits:
-
Activity 2-10 times greater than vancomycin against Gram-positive bacteria
-
Effectiveness against both aerobic and anaerobic Gram-positive bacteria
-
Minimum inhibitory concentration (MIC90) values consistently ≤1.0 μg/ml against tested Gram-positive organisms
-
Particularly strong activity against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus
-
Equal or slightly enhanced potency in its aglycon form compared to the natural glycosylated product
Resistance Profile
One of ramoplanin's most significant advantages is its resistance profile:
-
No clinical or laboratory-generated resistance was reported for nearly 20 years after its discovery
-
No cross-resistance with existing antibiotics, including vancomycin or β-lactams
-
The unique mechanism of action contributes to this favorable resistance profile by targeting a different component of cell wall biosynthesis than other antibiotics
Clinical Development and Applications
Ramoplanin has progressed through several stages of clinical development, showing promise for multiple therapeutic applications.
Clinical Status
The compound has been:
-
Fast-tracked by the US FDA for the prevention of enterococcal infections and the treatment of Clostridium difficile
-
Advanced to Phase III clinical trials for oral treatment of intestinal vancomycin-resistant Enterococcus faecium
-
Evaluated in Phase II trials for nasal methicillin-resistant Staphylococcus aureus colonization
Clinical Trial Results
Clinical evaluations have demonstrated:
-
Proof of concept in a double-blind, placebo-controlled Phase II trial for carriers of vancomycin-resistant enterococci
-
Equivalence to vancomycin for the treatment of Clostridium difficile colitis in a Phase II trial
-
Potential utility as a topical agent for suppressing carriage of target organisms in the gastrointestinal tract or nasal passages
Pharmacokinetic Properties
Ramoplanin's pharmacokinetic profile influences its clinical applications:
-
It exhibits limited systemic absorption when administered orally
-
This pharmacokinetic characteristic makes it particularly suitable for topical applications and treatment of gastrointestinal infections
-
The limited absorption profile contributes to its favorable safety profile in clinical studies
Future Perspectives
The unique properties of ramoplanin make it a promising candidate for addressing the growing challenge of antimicrobial resistance:
-
Peptidomimetic chemotherapeutics derived from the ramoplanin sequence may find future use as antibiotics against vancomycin-resistant Enterococcus faecium, methicillin-resistant Staphylococcus aureus, and related pathogens
-
The distinct mechanism of action presents opportunities for development of novel antimicrobial agents that circumvent existing resistance mechanisms
-
Continued research into the structure-activity relationships of ramoplanin and related compounds may yield new derivatives with enhanced properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume